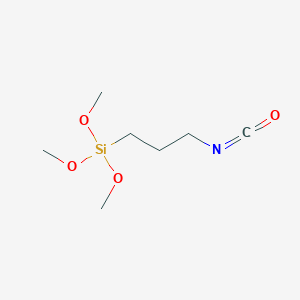

3-Isocyanatopropyltrimethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-isocyanatopropyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4Si/c1-10-13(11-2,12-3)6-4-5-8-7-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGBDYLOANULLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN=C=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065882 | |

| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15396-00-6 | |

| Record name | (3-Isocyanatopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isocyanato-3-trimethoxysilylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015396006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethoxysilyl)propyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ISOCYANATO-3-TRIMETHOXYSILYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LKG0E58XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isocyanatopropyltrimethoxysilane: Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanatopropyltrimethoxysilane (ICPMS) is a versatile organosilane coupling agent that plays a crucial role in surface modification and the synthesis of advanced materials. Its unique bifunctional nature, possessing both a reactive isocyanate group and hydrolyzable methoxysilane (B1618054) groups, allows it to form stable covalent bonds with both organic polymers and inorganic substrates. This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of ICPMS, with a particular focus on its utility in research and drug development. Detailed experimental protocols and visualizations are provided to facilitate its practical application in the laboratory.

Chemical Structure and Properties

This compound is characterized by a propyl chain linking a highly reactive isocyanate group (-N=C=O) to a trimethoxysilyl group (-Si(OCH₃)₃).[1] This dual functionality is the key to its utility as a molecular bridge between different material types.

The trimethoxysilane (B1233946) moiety can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials such as glass, silica (B1680970), and metal oxides, forming stable siloxane bonds (Si-O-Si). Simultaneously, the isocyanate group is available to react with nucleophiles like amines (-NH₂) and hydroxyls (-OH) present in organic molecules, including polymers, proteins, and other biomolecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Units | Conditions |

| Molecular Formula | C₇H₁₅NO₄Si | - | - |

| Molecular Weight | 205.28 | g/mol | - |

| CAS Number | 15396-00-6 | - | - |

| Appearance | Colorless to pale yellow liquid | - | Room Temperature |

| Density | 1.0200 - 1.0800 | g/cm³ | 20 °C |

| Boiling Point | 95 - 98 | °C | 10 Torr |

| 222.1 | °C | 97.5 kPa | |

| Melting Point | < -70 | °C | 101.325 kPa |

| Refractive Index (n_D) | 1.4190 - 1.4220 | - | 20 °C |

| Flash Point | 99 | °C | 1013 hPa |

| Vapor Pressure | 7.1 | Pa | 25 °C |

| Water Solubility | Approx. 113.6 | mg/L | 20 °C (Reacts) |

| log Pow | 2.3 | - | 25 °C |

Reaction Mechanisms

The utility of this compound hinges on two primary reaction mechanisms: hydrolysis and condensation of the trimethoxysilyl group, and the nucleophilic addition to the isocyanate group.

Hydrolysis and Condensation of the Trimethoxysilyl Group

The surface modification process begins with the hydrolysis of the methoxy (B1213986) groups on the silicon atom to form silanol groups. This reaction is often catalyzed by the presence of acid or base. The resulting silanols are highly reactive and can condense with other silanols on a substrate surface or with each other to form a stable siloxane network.

Caption: Hydrolysis of this compound to form reactive silanols, followed by condensation onto a hydroxylated substrate.

Reaction of the Isocyanate Group

The isocyanate group is a powerful electrophile that readily reacts with nucleophiles. This reactivity is harnessed to immobilize a wide range of organic molecules, including proteins, peptides, and drugs, onto the silanized surface. The most common reaction is with primary amines to form a stable urea (B33335) linkage.

Caption: Covalent immobilization of a biomolecule via the formation of a stable urea bond.

Experimental Protocols

Protocol 1: Silanization of Glass Surfaces

This protocol details the steps for modifying glass coverslips with this compound to create a reactive surface for subsequent biomolecule immobilization.

Materials:

-

Glass coverslips

-

Deionized (DI) water

-

5 M Nitric acid

-

Toluene (B28343) (anhydrous)

-

This compound (ICPMS)

Procedure:

-

Cleaning:

-

Clean the glass coverslips with DI water and ethanol to remove gross contaminants.

-

Immerse the coverslips in 5 M nitric acid overnight to remove organic residues and activate the surface.

-

Rinse the coverslips thoroughly with copious amounts of DI water to remove all traces of acid.

-

-

Hydration:

-

Place the cleaned coverslips in boiling DI water for 6 hours to ensure a high density of surface hydroxyl groups.

-

-

Drying:

-

Remove the coverslips from the water and allow them to dry completely at room temperature.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of ICPMS in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.

-

Immerse the dried coverslips in the silane (B1218182) solution and allow them to react overnight at room temperature with gentle agitation.

-

-

Rinsing and Curing:

-

Remove the coverslips from the silane solution and rinse them sequentially with toluene and ethanol to remove any unreacted silane.

-

Cure the silanized coverslips in an oven at 80°C for 4 hours to promote the formation of a stable, cross-linked siloxane layer.

-

The resulting isocyanate-functionalized surface is now ready for the covalent attachment of biomolecules.

Protocol 2: Functionalization of Nanoparticles

This protocol describes the functionalization of silica nanoparticles with ICPMS, a common step in the preparation of drug delivery vehicles or diagnostic probes.

Materials:

-

Silica nanoparticles

-

Anhydrous toluene

-

This compound (ICPMS)

-

Ethanol

Procedure:

-

Drying of Nanoparticles:

-

Dry the silica nanoparticles in a vacuum oven at 100°C for 24 hours to remove any adsorbed water.

-

-

Dispersion:

-

Disperse the dried nanoparticles in anhydrous toluene under mechanical stirring and sonication for 30 minutes to achieve a uniform suspension.

-

-

Silanization:

-

Add the desired amount of ICPMS to the nanoparticle suspension. The optimal amount will depend on the surface area of the nanoparticles and the desired grafting density.

-

Allow the reaction to proceed at room temperature for several hours (e.g., 12-24 hours) with continuous stirring under an inert atmosphere.

-

-

Washing and Collection:

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with anhydrous toluene and then ethanol to remove unreacted silane and by-products.

-

Dry the functionalized nanoparticles under vacuum.

-

The resulting nanoparticles will have a surface decorated with reactive isocyanate groups, ready for conjugation with therapeutic agents or targeting ligands.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development, from fundamental research to the formulation of delivery systems.

Surface Modification for Cell-Based Assays

Surfaces modified with ICPMS can be used to immobilize proteins or peptides that influence cellular behavior. For example, extracellular matrix proteins can be covalently attached to culture surfaces to study cell adhesion, proliferation, and differentiation. The ability to create well-defined, functionalized surfaces is critical for developing more physiologically relevant in vitro models.

Caption: A logical workflow for preparing and utilizing an ICPMS-modified surface for cell-based assays.

Development of Drug Delivery Systems

ICPMS is instrumental in the design of targeted drug delivery systems. Nanoparticles, such as those made of silica or iron oxide, can be functionalized with ICPMS. The isocyanate groups can then be used to attach:

-

Therapeutic agents: Covalently linking a drug to a nanoparticle can improve its solubility, stability, and pharmacokinetic profile.

-

Targeting ligands: Antibodies, peptides, or other molecules that recognize specific cell surface receptors can be attached to guide the nanoparticle to the desired site of action, thereby increasing efficacy and reducing off-target side effects.

-

Stealth coatings: Polymers like polyethylene (B3416737) glycol (PEG) can be attached to the nanoparticle surface to reduce recognition by the immune system, prolonging circulation time.

The ability to precisely engineer the surface chemistry of nanoparticles is a cornerstone of modern nanomedicine.

Biocompatibility and Cellular Interaction

While this compound itself can be cytotoxic, once it has reacted to form a stable, functionalized surface, the biocompatibility is largely determined by the immobilized molecule. Surfaces functionalized with biocompatible polymers or biomolecules generally exhibit good cell viability. It is important to note that unreacted isocyanate groups can be cytotoxic, so thorough washing and quality control are essential.[2] The surface chemistry presented to cells can significantly influence their response, including adhesion, proliferation, and even gene expression. For instance, surfaces with different functional groups can modulate protein adsorption, which in turn affects cellular behavior.

Caption: Logical pathway from surface modification to cellular response.

Conclusion

This compound is a powerful and versatile chemical tool for researchers and drug development professionals. Its ability to bridge the organic and inorganic worlds enables the creation of sophisticated materials and surfaces with tailored properties. From fundamental studies of cell-surface interactions to the development of advanced drug delivery systems, ICPMS provides a robust and reliable method for surface functionalization. By understanding its chemical properties and reaction mechanisms, and by following well-defined experimental protocols, scientists can effectively harness the potential of this important coupling agent in their research endeavors.

References

An In-depth Technical Guide to the Core Mechanism of Action of 3-Isocyanatopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isocyanatopropyltrimethoxysilane (IPTMS) is a bifunctional organosilane that plays a critical role as a coupling agent and surface modifier in a multitude of advanced material applications. Its unique molecular structure, featuring a reactive isocyanate group and a hydrolyzable trimethoxysilyl group, enables it to form stable covalent bonds between organic polymers and inorganic substrates. This guide elucidates the core mechanism of action of IPTMS, detailing its hydrolysis and condensation reactions, and its subsequent covalent interactions with various functional groups. This document provides a comprehensive overview for researchers and professionals in materials science and drug development, complete with quantitative data, detailed experimental protocols, and visual diagrams of key chemical pathways and workflows.

Introduction

This compound, with the chemical formula C₇H₁₅NO₄Si, is a versatile adhesion promoter and crosslinking agent.[1][2] Its utility stems from its dual reactivity. The trimethoxysilyl end of the molecule can hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials like silica, glass, and metals, forming a stable siloxane (Si-O-Si) bond.[3][4] Concurrently, the isocyanate (-N=C=O) group at the other end is highly reactive towards nucleophiles, such as amines (-NH₂) and hydroxyl (-OH) groups, which are commonly found in organic polymers like polyurethanes and epoxies.[1][3] This dual action allows IPTMS to act as a molecular bridge, enhancing the interfacial adhesion and overall performance of composite materials.[1][5]

Core Mechanism of Action

The mechanism of action of IPTMS can be described as a two-step process:

-

Hydrolysis and Condensation of the Trimethoxysilyl Group: The process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) attached to the silicon atom into silanol groups (-OH) upon exposure to moisture. This reaction is often catalyzed by acids or bases.[4][6] These silanol groups can then undergo condensation in two ways: either with other silanol groups to form a polysiloxane network, or with hydroxyl groups present on the surface of an inorganic substrate to form covalent Si-O-Substrate bonds.[4]

-

Reaction of the Isocyanate Group: The isocyanate group is a powerful electrophile that readily reacts with nucleophilic functional groups present in organic polymers. For instance, it reacts with primary amines to form stable urea (B33335) linkages and with hydroxyl groups to form urethane (B1682113) linkages.[3] This reaction covalently bonds the organic polymer to the silane (B1218182) molecule, which is already anchored to the inorganic substrate.

Signaling Pathways and Chemical Reactions

The following diagrams illustrate the key reaction pathways involved in the mechanism of action of IPTMS.

Figure 1: Hydrolysis and Condensation Pathway of IPTMS.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound,cas:15396-00-6 Hengda Chemical [hengdasilane.com]

- 3. CAS 15396-00-6: (3-Isocyanatopropyl)trimethoxysilane [cymitquimica.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of 3-Isocyanatopropyltrimethoxysilane (IPTS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isocyanatopropyltrimethoxysilane (IPTS) is a bifunctional organosilane of significant interest in materials science and bioconjugation due to its dual reactivity. It possesses a terminal isocyanate group (-NCO) that readily reacts with nucleophiles such as amines and hydroxyls, and a trimethoxysilyl group (-Si(OCH₃)₃) that undergoes hydrolysis and condensation to form a stable siloxane network (Si-O-Si). This unique combination allows IPTS to act as a versatile molecular bridge, covalently bonding organic moieties to inorganic substrates. This technical guide provides a comprehensive overview of the hydrolysis and condensation reactions of IPTS, detailing the underlying chemistry, influencing factors, experimental protocols for monitoring these processes, and its applications, particularly in the realm of drug development. While specific kinetic data for IPTS is not extensively available in peer-reviewed literature, this guide extrapolates from well-studied analogous organotrimethoxysilanes to provide a robust theoretical and practical framework.

Core Concepts: The Chemistry of IPTS Hydrolysis and Condensation

The transformation of IPTS from a monomeric species to a crosslinked polysiloxane network is a two-step process involving hydrolysis and condensation. These reactions are fundamental to the application of IPTS as a coupling agent and surface modifier.

Hydrolysis: The Formation of Silanols

In the presence of water, the methoxy (B1213986) groups (-OCH₃) of the trimethoxysilyl moiety are sequentially replaced by hydroxyl groups (-OH), yielding silanol (B1196071) intermediates and releasing methanol (B129727) as a byproduct. This reaction can be catalyzed by either an acid or a base.

Reaction Scheme: R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH (where R = -(CH₂)₃NCO)

The hydrolysis proceeds in a stepwise manner, forming partially hydrolyzed species (R-Si(OCH₃)₂(OH) and R-Si(OCH₃)(OH)₂) before reaching the fully hydrolyzed trisilanol (R-Si(OH)₃). The rate of hydrolysis is significantly influenced by pH, with the minimum rate observed at a pH of approximately 7.[1]

Condensation: The Formation of Siloxane Bonds

The newly formed, reactive silanol groups can then condense with each other or with remaining methoxy groups to form stable siloxane (Si-O-Si) bonds. This process results in the formation of dimers, oligomers, and ultimately, a three-dimensional crosslinked network.

Condensation Reactions:

-

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol-producing condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

The relative rates of hydrolysis and condensation are highly dependent on factors such as pH, water concentration, catalyst, and solvent.[2]

Factors Influencing IPTS Hydrolysis and Condensation

The kinetics of IPTS hydrolysis and condensation can be precisely controlled by manipulating several key experimental parameters.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale |

| pH | Minimum at pH ~7; increases in acidic and basic conditions.[1] | Minimum at pH ~4; increases in acidic and especially basic conditions. | Acid catalysis involves protonation of the alkoxy group, making it a better leaving group. Base catalysis involves nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. |

| Water Concentration | Increases with higher water concentration. | Dependent on the extent of hydrolysis. | Water is a reactant in the hydrolysis step. |

| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NH₄OH) accelerate the reaction. | Acids and bases also catalyze condensation. | Catalysts lower the activation energy for both reactions. |

| Solvent | The type of solvent can influence reactant solubility and reaction rates. | The solvent polarity can affect the stability of intermediates. | Miscibility of the silane (B1218182) and water is crucial for the reaction to proceed. |

| Temperature | Increases with temperature. | Increases with temperature. | Provides the necessary activation energy for the reactions. |

Experimental Protocols

The following protocols are representative methodologies for conducting and monitoring the hydrolysis and condensation of trimethoxysilanes like IPTS.

Sol-Gel Synthesis with IPTS

This protocol describes a general procedure for the hydrolysis and condensation of IPTS to form a siloxane gel.

Materials:

-

This compound (IPTS)

-

Ethanol (B145695) (or other suitable alcohol)

-

Deionized water

-

Acid (e.g., 0.1 M HCl) or Base (e.g., 0.1 M NH₄OH) as a catalyst

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., a sealed flask)

Procedure:

-

In the reaction vessel, prepare a solution of ethanol and deionized water. The molar ratio of water to IPTS is a critical parameter and is typically varied to control the extent of hydrolysis.

-

While stirring, add the desired amount of IPTS to the alcohol/water mixture.

-

Adjust the pH of the solution by adding the acid or base catalyst dropwise.

-

Seal the reaction vessel to prevent evaporation of the solvent and continue stirring at a constant temperature.

-

Monitor the progress of the reaction through viscosity changes (gelation time) or by taking aliquots for spectroscopic analysis as described below.

Monitoring Hydrolysis and Condensation by FTIR Spectroscopy

Procedure:

-

At specific time intervals during the sol-gel process, withdraw a small aliquot of the reaction mixture.

-

Place the aliquot directly onto the crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

-

Acquire the FTIR spectrum over a range of 4000-600 cm⁻¹.

-

Spectral Analysis:

-

Hydrolysis: Monitor the decrease in the intensity of the Si-O-CH₃ stretching bands (around 1080 cm⁻¹ and 820 cm⁻¹) and the appearance of a broad band for Si-OH stretching (3200-3700 cm⁻¹).[3]

-

Condensation: Observe the formation and increase in intensity of the Si-O-Si stretching bands (typically in the 1000-1100 cm⁻¹ region).[3]

-

Isocyanate Group: The characteristic strong, sharp peak for the -N=C=O stretch at approximately 2270 cm⁻¹ should remain present if it has not reacted.[4]

-

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

At selected time points, withdraw an aliquot from the reaction mixture and transfer it to an NMR tube. Quench the reaction if necessary by, for example, rapid cooling.

-

Acquire ¹H and ²⁹Si NMR spectra.

-

¹H NMR Analysis:

-

Monitor the decrease of the methoxy proton signal (a singlet around 3.6 ppm) from the Si-OCH₃ groups.

-

Observe the appearance and increase of the methanol proton signal (around 3.4 ppm).

-

-

²⁹Si NMR Analysis:

-

This is a powerful technique to distinguish between the different silicon species.[5]

-

T⁰: Unhydrolyzed IPTS (R-Si(OCH₃)₃).

-

T¹: Partially hydrolyzed species (e.g., R-Si(OCH₃)₂(OH)).

-

T²: More hydrolyzed species (e.g., R-Si(OCH₃)(OH)₂).

-

T³: Fully hydrolyzed species (R-Si(OH)₃).

-

Signals corresponding to condensed species (dimers, trimers, etc.) will appear at different chemical shifts, allowing for the quantification of the extent of condensation.[5]

-

Visualizing the Reaction Pathways and Workflows

Diagram of IPTS Hydrolysis and Condensation Pathway

Caption: Stepwise hydrolysis and condensation of IPTS.

Experimental Workflow for Monitoring IPTS Reactions

Caption: Workflow for IPTS reaction monitoring.

Applications in Drug Development

The bifunctional nature of IPTS makes it a valuable tool in drug development, primarily as a linker or for the surface modification of drug delivery systems.

IPTS as a Heterobifunctional Linker

In the synthesis of complex drug conjugates, such as antibody-drug conjugates (ADCs), linkers are crucial for attaching the therapeutic payload to the targeting moiety.[6] The isocyanate group of IPTS can react with amine or hydroxyl groups on a drug molecule, while the trimethoxysilyl group can be used to attach the conjugate to a silica-based nanoparticle or a surface.

Caption: IPTS as a linker for drug delivery systems.

Surface Functionalization of Nanoparticles

Mesoporous silica nanoparticles (MSNs) are widely explored as carriers for targeted drug delivery due to their high surface area and tunable pore size.[7] IPTS can be used to functionalize the surface of MSNs. The trimethoxysilyl group forms covalent bonds with the silica surface, while the isocyanate group is exposed and available for the conjugation of targeting ligands (e.g., antibodies, peptides) or for controlling the surface chemistry to enhance biocompatibility and drug loading.[8] This surface modification can improve the circulation time of the nanoparticles and ensure the specific delivery of the therapeutic agent to the target cells.[9]

Conclusion

The hydrolysis and condensation of this compound are fundamental reactions that enable its broad utility as a coupling agent and in the synthesis of advanced materials. A thorough understanding and control of the reaction kinetics, influenced by pH, water content, and catalysis, are paramount for achieving desired material properties. While direct kinetic data for IPTS is limited, the principles derived from analogous organosilanes provide a strong foundation for its application. For professionals in drug development, IPTS offers a versatile platform for the creation of sophisticated drug delivery systems and bioconjugates, leveraging its unique dual-functional chemistry to bridge the organic and inorganic worlds. Further research into the specific reaction kinetics of IPTS would undoubtedly accelerate its application in these cutting-edge fields.

References

- 1. mdpi.com [mdpi.com]

- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Reactivity of 3-Isocyanatopropyltrimethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanatopropyltrimethoxysilane (ICPTMS) is a bifunctional organosilane that possesses a highly reactive isocyanate group and a hydrolyzable trimethoxysilyl group. This unique combination of reactive sites makes ICPTMS a versatile molecule in materials science, particularly as a coupling agent and adhesion promoter in the formulation of coatings, adhesives, sealants, and composites.[1][2] Its ability to bridge organic polymers and inorganic substrates has led to its widespread use in various industrial applications.[3] This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in ICPTMS, detailing its reactions with various nucleophiles, the influence of catalysts, and experimental protocols for studying its reaction kinetics.

The isocyanate group (-N=C=O) in ICPTMS is highly susceptible to nucleophilic attack due to the electrophilic nature of the carbon atom.[4] The general order of reactivity with common nucleophiles containing active hydrogen is as follows: primary amines > secondary amines > alcohols > water > thiols > carboxylic acids.[4] The trimethoxysilyl group [-Si(OCH₃)₃] undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH), which can then condense with other silanol groups or with hydroxyl groups on the surface of inorganic materials to form stable siloxane bonds (Si-O-Si).[1][2] This dual reactivity allows for the covalent bonding of organic polymers to inorganic fillers and substrates, thereby enhancing the mechanical and thermal properties of the resulting materials.

Reactivity with Various Functional Groups

The isocyanate group of ICPTMS readily reacts with a variety of functional groups containing active hydrogen atoms. These reactions are fundamental to its application as a crosslinker and coupling agent.

Reaction with Amines

The reaction of the isocyanate group with primary and secondary amines is extremely rapid, even at room temperature, and results in the formation of urea (B33335) linkages. This reaction is often exothermic.[5]

Reaction with Alcohols

Isocyanates react with alcohols to form urethane (B1682113) linkages. This reaction is generally slower than the reaction with amines and is often catalyzed by tertiary amines or organometallic compounds.[6] The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[6]

Reaction with Water (Hydrolysis)

ICPTMS is sensitive to moisture. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage.[5] Simultaneously, the trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then self-condense or react with hydroxyl groups on a substrate.[1][2]

Reaction with Other Nucleophiles

The isocyanate group can also react with other nucleophiles such as thiols (to form thiocarbamates) and carboxylic acids (to form amides after decarboxylation of an anhydride (B1165640) intermediate). These reactions are generally slower than those with amines and alcohols.[6]

Data Presentation: Reactivity of the Isocyanate Group

Table 1: Qualitative Reactivity of the Isocyanate Group in ICPTMS with Various Functional Groups

| Functional Group | Nucleophile Example | Product | Relative Reactivity | Typical Reaction Conditions |

| Primary Amine | R-NH₂ | Substituted Urea | Very High | Rapid at room temperature, often without a catalyst. |

| Secondary Amine | R₂-NH | Substituted Urea | High | Typically rapid at room temperature, may be slightly slower than primary amines. |

| Alcohol | R-OH | Urethane | Moderate | Slower than amines, often requires heating and/or a catalyst (e.g., tertiary amine, organotin). |

| Water | H₂O | Amine (transient), Urea | Moderate | Leads to hydrolysis of both the isocyanate and trimethoxysilyl groups. |

| Thiol | R-SH | Thiocarbamate | Low to Moderate | Generally slower than alcohols, often requires a catalyst (e.g., tertiary amine). |

| Carboxylic Acid | R-COOH | Amide | Low | Typically requires elevated temperatures. |

Table 2: Illustrative Kinetic Data for Isocyanate Reactions (Data for Phenyl Isocyanate as a Model)

| Nucleophile | Catalyst | Rate Constant (k) at 25°C | Activation Energy (Ea) |

| n-Butanol | None | Data not readily available for uncatalyzed reaction | Not applicable |

| n-Butanol | Triethylamine (TEA) | Dependent on catalyst concentration | Varies with catalyst |

| Propan-1-ol | None | Higher for primary alcohols | Lower for primary alcohols[7] |

| Propan-2-ol | None | Lower for secondary alcohols | Higher for secondary alcohols[7] |

Note: Quantitative kinetic data for this compound is not extensively available in the public domain. The data presented for phenyl isocyanate is for illustrative purposes to demonstrate general reactivity trends.[6] Researchers are encouraged to determine specific kinetic parameters for their systems of interest using the experimental protocols outlined below.

Experimental Protocols

In-Situ Monitoring of Isocyanate Reactions by FTIR Spectroscopy

This protocol describes the real-time monitoring of the disappearance of the isocyanate group, which has a characteristic strong absorbance band around 2270 cm⁻¹.[5]

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Reaction vessel (e.g., round-bottom flask) with a port for the ATR probe

-

Magnetic stirrer and hotplate

-

Nitrogen or argon supply for inert atmosphere

-

This compound (ICPTMS)

-

Reactant (e.g., alcohol, amine)

-

Anhydrous solvent (e.g., toluene, chloroform)

-

Catalyst (if required)

Procedure:

-

Set up the reaction vessel with the ATR probe, magnetic stirrer, and inert gas inlet.

-

Charge the reactor with the reactant and solvent.

-

Acquire a background spectrum of the initial reaction mixture before the addition of ICPTMS.

-

Initiate the reaction by adding a known amount of ICPTMS to the vessel.

-

Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds).[7]

-

Monitor the decrease in the intensity of the isocyanate peak at approximately 2270 cm⁻¹.

-

Continue data collection until the isocyanate peak has disappeared or its intensity has stabilized.

-

Process the spectral data by integrating the area of the isocyanate peak at each time point and normalizing it against a non-reacting peak to account for any concentration changes.

-

Plot the normalized peak area versus time to obtain the reaction kinetics.

Quantitative Determination of Isocyanate Content by Titration

This method determines the amount of unreacted isocyanate groups in a sample by reacting them with an excess of a standard di-n-butylamine solution and then back-titrating the unreacted amine with a standard solution of hydrochloric acid.[8][9]

Materials and Equipment:

-

Automatic potentiometric titrator or manual titration setup with a pH meter and electrode

-

Burettes, pipettes, and volumetric flasks

-

Conical flasks

-

Di-n-butylamine solution (e.g., 0.1 M in anhydrous toluene)

-

Standardized hydrochloric acid solution (e.g., 0.1 M in isopropanol)

-

Anhydrous toluene

-

Sample containing ICPTMS

Procedure:

-

Accurately weigh a known amount of the sample containing ICPTMS into a conical flask.

-

Add a precise volume of the di-n-butylamine solution to the flask, ensuring it is in excess.

-

Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15-30 minutes) with occasional swirling.

-

Add isopropanol to the flask to ensure complete dissolution and to provide a suitable medium for titration.

-

Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution, monitoring the endpoint potentiometrically or with a suitable indicator.

-

Perform a blank titration using the same procedure but without the ICPTMS sample.

-

Calculate the isocyanate content (%NCO) using the following formula:

%NCO = [(V_blank - V_sample) * N_HCl * 42.02] / (W_sample * 10)

Where:

-

V_blank = volume of HCl solution used for the blank titration (mL)

-

V_sample = volume of HCl solution used for the sample titration (mL)

-

N_HCl = normality of the HCl solution

-

42.02 = molecular weight of the NCO group ( g/mol )

-

W_sample = weight of the sample (g)

-

In-Situ Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy can be used to monitor the kinetics of the reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time.[10]

Materials and Equipment:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent compatible with the reaction

-

Reactants (ICPTMS and nucleophile)

Procedure:

-

Prepare a stock solution of ICPTMS and the reactant in the deuterated solvent.

-

Transfer the reaction mixture to an NMR tube.

-

Quickly acquire an initial spectrum (t=0).

-

Acquire a series of spectra at regular time intervals.

-

Process the spectra and integrate the peaks corresponding to the reactants and products.

-

Plot the concentration of reactants and/or products as a function of time to determine the reaction kinetics.

Mandatory Visualizations

Caption: Reaction of ICPTMS with an amine to form a urea linkage.

Caption: Catalyzed reaction of ICPTMS with an alcohol to form a urethane linkage.

Caption: Hydrolysis pathways for the isocyanate and trimethoxysilyl groups of ICPTMS.

Caption: Experimental workflow for monitoring ICPTMS reactions using in-situ FTIR.

Caption: Experimental workflow for the titrimetric determination of isocyanate content.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Cas 15396-00-6 | Silquest A-link 35 [cfmats.com]

- 3. This compound | 15396-00-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. paint.org [paint.org]

- 6. benchchem.com [benchchem.com]

- 7. azom.com [azom.com]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. scribd.com [scribd.com]

- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 3-Isocyanatopropyltrimethoxysilane: Safety Data Sheet and Handling Precautions

This guide provides a comprehensive overview of the safety information, handling procedures, and emergency protocols for 3-Isocyanatopropyltrimethoxysilane. The information is intended for researchers, scientists, and drug development professionals who may work with this chemical.

Chemical Identification and Physical Properties

This compound is a colorless liquid with the CAS number 15396-00-6. It is an organosilane compound containing both an isocyanate and a trimethoxysilyl group.[1] These functional groups contribute to its reactivity and utility as a crosslinking agent and adhesion promoter in various applications, including in adhesives, sealants, and coatings.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15NO4Si | |

| Molecular Weight | 205.29 g/mol | |

| Appearance | Colorless transparent liquid | [1] |

| Melting Point/Freezing Point | < -70 °C | [3][4] |

| Boiling Point | 222.1 °C at 97.5 kPa | [3][4] |

| Flash Point | 99 °C | [3][4] |

| Auto-ignition Temperature | 275 °C | [4] |

| Density | 1.08 g/cm³ at 20 °C | [3][4] |

| Vapor Pressure | 7.1 Pa at 25 °C | [4] |

| Water Solubility | Reacts with water | [5] |

| Log Pow | 2.3 at 25 °C | [3][4] |

Toxicological Data

This compound is classified as a hazardous substance with significant health risks upon exposure. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and can be fatal if inhaled.[4] It may also cause an allergic skin reaction and respiratory sensitization.[5][6]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Source |

| Oral | Rat (male) | LD50: > 500 mg/kg bw | [3][4] |

| Oral | Rat | LD50: 878 mg/kg | [5] |

| Dermal | Rabbit (male) | LD50: 1190 mg/kg bw | [3][4][5] |

| Inhalation | Rat (male/female) | LC50: 15 ppm | [3][4] |

Chronic exposure to this chemical can also pose health risks. On contact with water, it liberates methanol, which is known to have chronic effects on the central nervous system.[5]

Handling Precautions and Experimental Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Local exhaust ventilation should be provided to prevent the accumulation of vapors.[5]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[5][7]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for minimizing exposure risk.

Caption: Personal Protective Equipment (PPE) protocol for handling this compound.

3.3. Storage and Incompatibility

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Incompatible with amines, water, and moisture.[5][7] It reacts with water and moisture in the air, liberating methanol.[5] Hazardous polymerization may occur at temperatures exceeding 150°C.[5]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

4.1. First-Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure.

Caption: First-aid measures for exposure to this compound.

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[5][7] Avoid breathing vapors, mist, or gas.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the chemical enter drains.[3]

-

Methods for Cleaning Up: Use non-sparking tools.[3][7] Absorb with inert material (e.g., dry sand, earth) and place in a suitable container for disposal.[8]

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: No specific data is available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Reactivity and Stability

The following diagram illustrates the chemical's reactivity profile.

Caption: Reactivity of this compound with incompatible materials.

The chemical is stable in sealed containers under proper storage conditions.[5] It reacts with water and moisture in the air, liberating methanol.[5] It can also react exothermically with amines.[5] Hazardous polymerization may occur at temperatures exceeding 150°C.[5]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge to sewer systems.[3]

References

- 1. This compound,cas:15396-00-6 Hengda Chemical [hengdasilane.com]

- 2. es.sinogracechem.com [es.sinogracechem.com]

- 3. cfmats.com [cfmats.com]

- 4. echemi.com [echemi.com]

- 5. gelest.com [gelest.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. gelest.com [gelest.com]

- 8. tcichemicals.com [tcichemicals.com]

Solubility of 3-Isocyanatopropyltrimethoxysilane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Isocyanatopropyltrimethoxysilane in organic solvents. Due to the compound's reactive nature, this guide addresses not only its solubility but also its stability in various solvent classes. This document is intended for professionals in research and development who utilize this versatile silane (B1218182) coupling agent in their work.

Introduction to this compound

This compound is a bifunctional organosilane possessing both a reactive isocyanate group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates (like glass, metals, and minerals) and organic polymers. This property makes it a valuable adhesion promoter, crosslinking agent, and surface modifier in a wide array of applications, including coatings, adhesives, sealants, and composite materials. Understanding its solubility and behavior in organic solvents is critical for its effective use in these applications.

Qualitative Solubility Profile

The molecule possesses a nonpolar propyl chain and a polar isocyanate group, along with the reactive trimethoxysilyl group. This structure suggests that it is generally soluble in a wide range of common organic solvents. However, its reactivity towards certain solvent types is a crucial consideration.

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Remarks and Reactivity |

| Aprotic Nonpolar | Hexane, Toluene, Benzene | Soluble / Miscible | Good stability. Ideal for long-term storage of solutions under anhydrous conditions. |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Soluble / Miscible | Generally good stability under anhydrous conditions. These solvents are often used for reactions involving the isocyanate group. |

| Protic Polar | Ethanol, Methanol, Isopropanol | Soluble / Miscible (initially) | Reactive. The isocyanate group will react with the hydroxyl group of the alcohol to form a urethane (B1682113) linkage. The trimethoxysilyl group can also undergo transesterification. Not suitable for stable solutions. |

| Protic Polar (Aqueous) | Water | Very Low Solubility | Highly Reactive. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense. The isocyanate group reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. A water solubility of approximately 113.6 mg/L at 20°C has been reported, though this is likely a measure of the hydrolysis and reaction rate rather than true solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | Good stability under anhydrous conditions. |

Factors Influencing Solubility and Solution Stability

The "solubility" of this compound is not solely a physical dissolution process but is intimately linked to its chemical reactivity. The two primary reactive centers in the molecule dictate its stability in different solvent environments.

Synthesis and preparation of 3-Isocyanatopropyltrimethoxysilane for lab use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a laboratory-scale synthesis method for 3-Isocyanatopropyltrimethoxysilane (IPTMS), a versatile organosilicon compound. IPTMS serves as a crucial coupling agent and surface modifier in various applications, including the development of adhesives, sealants, and composite materials.[1][2] This document outlines a phosgene-free synthesis route, offering a safer alternative to traditional methods that utilize highly toxic phosgene.[3][4][5]

Phosgene-Free Synthesis from 3-Aminopropyltrimethoxysilane (B80574) and Urea

A notable and safer approach for the preparation of this compound involves the reaction of 3-aminopropyltrimethoxysilane with urea.[3] This method circumvents the use of hazardous phosgene, making it more suitable for laboratory settings.[3][4] The process is carried out in two main stages: the formation of a (ureido)propyl silane (B1218182) intermediate, followed by a catalyzed deamination to yield the final isocyanate product.[3]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-aminopropyltrimethoxysilane and urea, based on a specific laboratory example.[3]

| Parameter | Value |

| Starting Material 1 | 3-Aminopropyltrimethoxysilane (537.9g, 3.0mol) |

| Starting Material 2 | Urea (181.2g, 3.0mol) |

| Solvent | Dimethyl sulfoxide (B87167) (550g) |

| Additive | Trimethyl orthoacetate (15g) |

| Catalyst | Cupric oxide (3.2g) |

| Second Stage Reactant | 98% Sulfuric acid (175g, 1.75mol) |

| Reaction Time (Stage 1) | 9 hours |

| Reaction Temperature (Stage 1) | 90 - 95 °C |

| Reaction Time (Stage 2) | 6 hours (dropwise addition) |

| Reaction Temperature (Stage 2) | 80 - 85 °C |

| Product Yield | 595.8g (96.5%) |

| Product Purity (GC) | 98.2% |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

3-Aminopropyltrimethoxysilane

-

Urea (dry)

-

Dimethyl sulfoxide (DMSO)

-

Trimethyl orthoacetate

-

Cupric oxide (or other copper-based catalyst such as cupric chloride, cuprous chloride, or copper sulfate)[3]

-

Concentrated sulfuric acid (98%)

-

Nitrogen gas

Equipment:

-

2L reaction flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Vacuum pump and gauge

-

Constant pressure dropping funnel

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

Stage 1: Formation of (Ureido)propyl Silane Intermediate

-

To a 2L reaction flask equipped with a mechanical stirrer, thermometer, and vacuum connection, add 537.9g (3.0mol) of 3-aminopropyltrimethoxysilane, 181.2g (3.0mol) of dry urea, 550g of dimethyl sulfoxide, and 15g of trimethyl orthoacetate.[3]

-

Begin stirring the mixture and apply a vacuum to -0.085MPa.[3]

-

Heat the reaction mixture to 90-95°C and maintain this temperature for 9 hours. Deamination will occur, evidenced by gas evolution. Continue the reaction until gas evolution ceases.[3]

-

After 9 hours, stop the vacuum and allow the mixture to cool slightly.

Stage 2: Catalytic Deamination to this compound

-

To the reaction flask containing the (ureido)propyl silane mixture, add 3.2g of cupric oxide as a catalyst.[3]

-

In a separate vessel, dilute 175g (1.75mol) of 98% concentrated sulfuric acid with 95g of dimethyl sulfoxide. Transfer this solution to a constant pressure dropping funnel.[3]

-

Slowly add the diluted sulfuric acid dropwise to the reaction mixture over a period of 6 hours. During the addition, maintain the reaction temperature between 80-85°C and continue stirring.[3]

-

After the addition is complete, the pH of the reaction mixture should be between 6 and 7. Allow the system to cool to 20-30°C.[3]

Purification:

-

Filter the reaction mixture under positive nitrogen pressure to remove the solid sulfate (B86663) byproducts. Dry the filter cake with nitrogen.[3]

-

Collect the filtrate and perform vacuum distillation to separate the this compound from the solvent and any remaining impurities.[3]

-

The final product is a colorless clear liquid.[6]

Synthesis Pathway

Caption: Phosgene-free synthesis of IPTMS from 3-aminopropyltrimethoxysilane and urea.

Alternative Phosgene-Free Synthesis

Another documented phosgene-free method involves the reaction of [3-(trimethoxysilyl)propyl]methyl carbamate (B1207046) with methyl trichlorosilane (B8805176) in the presence of an organic base like triethylamine (B128534) and a solvent such as toluene.[7] This one-step synthesis is reported to have a yield of 95-96% and a purity of 97-98%.[7] The reaction is conducted under a nitrogen atmosphere, with the final product also purified by vacuum distillation.[7]

This guide provides a foundational understanding of a safer, laboratory-viable synthesis of this compound. Researchers should always adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment, when handling the reagents and performing the reactions described.

References

- 1. Buy this compound | 15396-00-6 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. CN105541897A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. publications.iupac.org [publications.iupac.org]

- 5. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]

- 6. This compound CAS#: 15396-00-6 [amp.chemicalbook.com]

- 7. CN109232638A - A method of preparing 3- isocyanate group propyl trimethoxy silicane - Google Patents [patents.google.com]

In-Depth Technical Guide to the Thermal and Chemical Stability of 3-Isocyanatopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of 3-Isocyanatopropyltrimethoxysilane (IPTMS). The information is curated for professionals in research, scientific, and drug development fields who utilize this versatile silane (B1218182) coupling agent in their applications.

Introduction to this compound

This compound is a bifunctional organosilane possessing a reactive isocyanate group and hydrolyzable methoxysilyl groups. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a valuable adhesion promoter, crosslinking agent, and surface modifier in a wide array of applications, including coatings, adhesives, sealants, and composite materials.[1][2] Understanding its stability under various thermal and chemical conditions is paramount for its effective and safe utilization.

Thermal Stability

While specific thermogravimetric analysis (TGA) data for neat this compound is not extensively available in public literature, its thermal stability is generally regarded as very good for many applications.[2][3] The primary mode of thermal decomposition involves the breakdown of the organic propyl chain and the isocyanate group.

Data Presentation: Thermal Properties

| Property | Value | Source(s) |

| Boiling Point | 222.1 °C | [4] |

| Flash Point | 99 °C | [4] |

| Auto-ignition Temperature | 275 °C | [4] |

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release hazardous substances such as carbon oxides, nitrogen oxides, and silicon oxides.[4]

Chemical Stability and Reactivity

The chemical stability of this compound is largely dictated by its two primary functional groups: the isocyanate group and the trimethoxysilyl group.

Hydrolysis and Condensation of the Trimethoxysilyl Group

The trimethoxysilyl group is susceptible to hydrolysis in the presence of water. This reaction is the first step in the formation of a stable siloxane network on an inorganic substrate. The hydrolysis is followed by a condensation reaction, where silanol (B1196071) groups react with each other or with hydroxyl groups on a substrate to form strong Si-O-Si or Si-O-substrate bonds.[5]

The rate of hydrolysis is influenced by pH, with the reaction being catalyzed by both acids and bases.[5]

Reactivity of the Isocyanate Group

The isocyanate (-NCO) group is highly reactive towards compounds containing active hydrogen atoms, such as water, alcohols, and primary and secondary amines.[6] This reactivity is fundamental to its function as a coupling agent, enabling the formation of covalent bonds with organic polymers.

-

Reaction with Water: The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can further react with another isocyanate group to form a urea (B33335) linkage.

-

Reaction with Alcohols: Alcohols react with the isocyanate group to form urethane (B1682113) linkages.

-

Reaction with Amines: Primary and secondary amines react readily with the isocyanate group to form urea linkages.

Data Presentation: Chemical Compatibility

| Chemical Class | Compatibility/Reactivity | Resulting Linkage/Products | Source(s) |

| Water/Moisture | Highly Reactive | Amine and CO2 (initially), Urea | [1] |

| Alcohols | Highly Reactive | Urethane | [6] |

| Primary/Secondary Amines | Highly Reactive | Urea | [6] |

| Strong Acids | Incompatible, can catalyze hydrolysis | - | [1] |

| Strong Bases | Incompatible, can catalyze hydrolysis | - | [1] |

| Most Organic Solvents | Soluble | - | [1] |

Experimental Protocols

Thermogravimetric Analysis (TGA) - General Protocol for Organosilanes

This protocol describes a general procedure for evaluating the thermal stability of a liquid organosilane like this compound.

Objective: To determine the decomposition temperature and mass loss profile of the silane as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-precision microbalance

-

Sample pans (e.g., alumina (B75360) or platinum)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan. Due to its moisture sensitivity, sample handling should be performed in a dry atmosphere (e.g., a glove box) if possible.

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

Plot the mass loss percentage versus temperature to obtain the TGA curve.

-

The onset of decomposition is typically determined as the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC) - General Protocol for Liquid Samples

This protocol outlines a general method for analyzing the thermal transitions of a liquid sample like this compound.

Objective: To identify and quantify thermal events such as glass transitions, crystallization, and melting.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

Crimping press for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a DSC sample pan.

-

Hermetically seal the pan using a crimping press to prevent volatilization.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a typical flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below any expected transitions.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

A cooling and second heating cycle can be employed to study the thermal history and amorphous/crystalline nature of the sample.

-

-

Data Analysis:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, curing) peaks, as well as shifts in the baseline (glass transition).

-

Mandatory Visualizations

References

A Comprehensive Technical Guide to 3-Isocyanatopropyltrimethoxysilane for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Isocyanatopropyltrimethoxysilane, a versatile silane (B1218182) coupling agent pivotal in various scientific and industrial applications. This document outlines its chemical synonyms, physicochemical properties, detailed experimental protocols for its use, and the fundamental reaction mechanisms governing its functionality.

Chemical Synonyms and Identifiers

This compound is known by a multitude of names in scientific literature and commercial products. For clarity and comprehensive literature searches, a compilation of its common synonyms, trade names, and chemical identifiers is provided below.

| Category | Synonym/Identifier |

| IUPAC Name | 3-isocyanatopropyl(trimethoxy)silane |

| CAS Number | 15396-00-6 |

| Molecular Formula | C7H15NO4Si |

| Common Synonyms | (3-Isocyanatopropyl)trimethoxysilane |

| 3-(Trimethoxysilyl)propyl isocyanate | |

| Isocyanic Acid 3-(Trimethoxysilyl)propyl Ester | |

| Trimethoxy(3-isocyanatopropyl)silane | |

| γ-Isocyanatopropyltrimethoxysilane | |

| Trade Names | A-Link 35 |

| Geniosil GF 40 | |

| Silquest A-Link 35 | |

| KBM-9007 | |

| Abbreviation | IPTMS |

Physicochemical Properties

The utility of this compound stems from its specific physicochemical properties, which are summarized in the table below. These properties are crucial for designing and understanding experiments involving this compound.

| Property | Value |

| Molecular Weight | 205.28 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.08 g/cm³ at 20°C |

| Boiling Point | 95-98°C at 10 mmHg |

| Melting Point | < 0°C |

| Flash Point | 108°C |

| Refractive Index | 1.421 |

| Purity | Typically >95% |

| Solubility | Reacts with water |

Core Reaction Mechanisms

The functionality of this compound is primarily based on two key reactions: the hydrolysis and condensation of the trimethoxysilyl group and the reaction of the isocyanate group with nucleophiles.

Hydrolysis and Condensation of the Trimethoxysilyl Group

The trimethoxysilyl end of the molecule is responsible for forming a stable siloxane bond (Si-O-Si) with inorganic substrates that possess surface hydroxyl groups (e.g., glass, silica). This process occurs in two steps:

-

Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (-OH).

-

Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface, releasing water and forming a covalent Si-O-Si bond. Alternatively, they can self-condense with other silanol groups to form a polysiloxane network.

Isocyanate Group Reaction

The isocyanate group (-NCO) is highly reactive towards nucleophiles, particularly primary amines (-NH₂) and hydroxyl (-OH) groups. This reaction forms stable covalent bonds, such as urea (B33335) and urethane (B1682113) linkages, respectively. This allows for the covalent attachment of organic molecules to the functionalized surface.

Experimental Protocols

The following section details experimental protocols for the application of this compound in surface modification and nanoparticle functionalization.

Functionalization of Graphene Oxide (GO)

This protocol describes the modification of graphene oxide with nano-titanium dioxide using this compound as a linker.[2]

Materials:

-

Graphene Oxide (GO)

-

N,N-Dimethylformamide (DMF)

-

This compound (IPTMS)

-

Anhydrous ethanol (B145695)

-

Nano-TiO₂

-

Deionized (DI) water

Procedure:

-

Disperse 0.1 g of GO in 50 mL of DMF by sonicating for 20 minutes to achieve a homogeneous suspension.

-

Heat the suspension to 105°C with stirring.

-

Add 1 g of IPTMS dropwise to the heated GO suspension.

-

Maintain the reaction at 105°C for 2 hours.

-

Cool the suspension and centrifuge to collect the functionalized GO (F-GO).

-

Wash the F-GO three times with anhydrous ethanol to remove residual IPTMS and DMF.

-

Disperse the obtained F-GO in 25 mL of ethanol.

-

Separately, disperse 0.03 g of nano-TiO₂ in 25 mL of DI water by sonicating for 20 minutes.

-

Slowly add the nano-TiO₂ suspension to the F-GO suspension under rapid stirring at 60°C.

-

Continue the reaction for 2 hours to allow the conjugation of nano-TiO₂ to the F-GO.

-

The resulting TiO₂-GO nanocomposite can then be collected and dried for further use.

Surface Modification of Glass Slides

This protocol outlines the steps for functionalizing glass slides to improve the adhesion of biomaterials for applications such as bioprinting.

Materials:

-

Glass slides

-

Ethanol

-

Deionized water

-

3-(Trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) - a related silane, but the principle is identical for IPTMS.

-

Sonicator

-

Hot plate

Procedure:

-

Clean the glass slides by sonicating them in ethanol for 5 minutes.

-

Replace the ethanol and sonicate for an additional 5 minutes.

-

Sonicate the glass slides in deionized water for 5 minutes.

-

In a chemical fume hood, prepare a 5% (v/v) solution of the silane in toluene.

-

Immerse the cleaned and dried glass slides in the silane solution.

-

Heat the solution with the slides at 60°C overnight.

-

Remove the slides from the solution and wash them twice with ethanol and twice with deionized water.

-

Dry the slides before use. For biological applications, sterilize the slides in ethanol.

Functionalization of Silica (B1680970) Nanoparticles

This protocol details a method for grafting 3-isocyanatopropyltrichlorosilane (a more reactive analog of IPTMS) onto mesoporous silica nanoparticles (MSNs), followed by reaction with an amine. The principles are directly applicable to IPTMS, though reaction times may need to be adjusted.[1]

Materials:

-

Mesoporous Silica Nanoparticles (MSNs)

-

Toluene or trichloroethylene (B50587)

-

Diisopropylethylamine

-

3-isocyanatopropyltrichlorosilane

-

Amine-containing nucleophile

-

Ethanol

Procedure:

-

Suspend the MSNs in toluene.

-

Cool the suspension to 0°C.

-

Successively add diisopropylethylamine (1 mmol) and then isocyanatopropyltrichlorosilane (0.2 mmol) to the cooled suspension.

-

Stir the reaction mixture for 1 hour at 0°C.

-

Add the amine-containing nucleophile (1 mmol), dissolved in toluene or trichloroethylene (2 mL).

-

Allow the reaction to stir at room temperature overnight.

-

Isolate the functionalized MSNs by centrifugation (20,000 rpm, 10 min).

-

Wash the functionalized MSNs by redispersing in ethanol followed by centrifugation. Repeat this washing step three times.

Experimental Workflow Visualization

The general workflow for a typical surface modification experiment using this compound can be visualized as a three-stage process: substrate preparation, silanization, and subsequent functionalization.

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Glass Slides with 3-Isocyanatopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of glass slides is a critical step in a wide array of biomedical and biotechnological applications, including the fabrication of microarrays, biosensors, and cell culture substrates. Functionalization with organosilanes, such as 3-Isocyanatopropyltrimethoxysilane (ICPMS), provides a robust and versatile platform for the covalent immobilization of proteins, peptides, oligonucleotides, and other biomolecules. The trimethoxysilane (B1233946) group of ICPMS reacts with the hydroxyl groups present on the glass surface to form stable covalent siloxane bonds. This process leaves a terminal isocyanate group (-N=C=O) exposed, which is highly reactive towards nucleophiles like primary amines (-NH2) and hydroxyl (-OH) groups found in biomolecules, enabling their efficient and stable attachment.

These application notes provide a comprehensive protocol for the surface modification of glass slides using this compound, including detailed procedures for cleaning, silanization, and characterization.

Data Presentation

The success of the surface modification can be quantitatively assessed by measuring the change in the water contact angle. A clean, hydrophilic glass surface will have a low contact angle, while a surface successfully coated with the more hydrophobic silane (B1218182) layer will exhibit a significantly higher contact angle.

| Surface Treatment | Typical Water Contact Angle (°) |

| Unmodified, Clean Glass Slide | < 20° |

| After Piranha Treatment & Cleaning | < 10° |

| After this compound Modification | 60° - 80° |

Note: The final contact angle can vary depending on the specific processing conditions such as solvent, concentration, reaction time, and curing temperature.

Experimental Protocols

Materials and Equipment

-

Substrates: Glass microscope slides

-

Reagents:

-

This compound (ICPMS), 95% or higher purity

-

Anhydrous Toluene (B28343) (or other anhydrous organic solvent like acetone (B3395972) or ethanol)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Deionized (DI) water

-

Ethanol (B145695), absolute

-

Acetone, ACS grade

-

-

Equipment:

-

Fume hood

-

Sonicator

-

Coplin jars or glass staining dishes

-

Slide rack

-

Oven or hot plate capable of reaching 100-120°C

-

Nitrogen or argon gas source for drying

-

Contact angle goniometer (for characterization)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

-

Protocol 1: Glass Slide Cleaning

WARNING: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution in a fume hood and always wear appropriate PPE. Never store Piranha solution in a sealed container.

-

Initial Cleaning:

-

Place the glass slides in a slide rack.

-

Immerse the rack in a beaker containing acetone and sonicate for 15 minutes.

-

Rinse the slides thoroughly with DI water.

-

Immerse the rack in a beaker containing ethanol and sonicate for 15 minutes.

-

Rinse the slides thoroughly with DI water.

-

-

Piranha Etching (Activation):

-

In a glass beaker inside a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. (Caution: This solution is highly exothermic).

-

Carefully immerse the slide rack into the still-warm Piranha solution.

-

Leave the slides in the solution for 30-60 minutes. You will observe bubbling as organic residues are oxidized.

-

Carefully remove the slide rack and rinse the slides extensively with DI water (at least 5-6 changes of water) to remove all traces of the acid.

-

-

Drying:

-

Rinse the slides with absolute ethanol to displace the water.

-

Dry the slides under a stream of inert gas (nitrogen or argon).

-

Place the slides in an oven at 110°C for at least 30 minutes to ensure they are completely dry and to maximize the number of surface hydroxyl groups.

-

Store the cleaned slides in a desiccator until ready for silanization. It is best to proceed to the next step immediately.

-

Protocol 2: Surface Modification with this compound

WARNING: this compound is moisture-sensitive and a hazardous chemical. Work in a fume hood and wear appropriate PPE. Use anhydrous solvents and dry glassware.

-

Preparation of Silanization Solution:

-

In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of ICPMS to 98 mL of anhydrous toluene in a dry glass container (e.g., a Coplin jar).

-

Mix the solution gently but thoroughly. Prepare this solution fresh just before use.

-

-